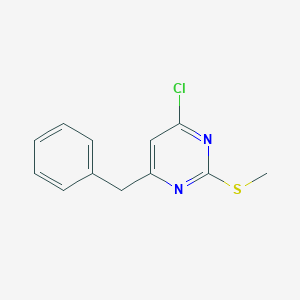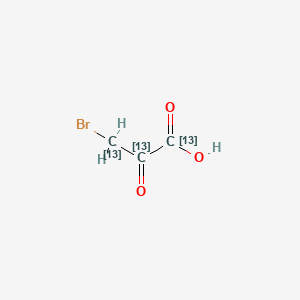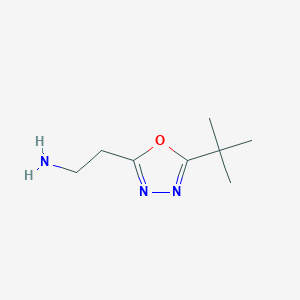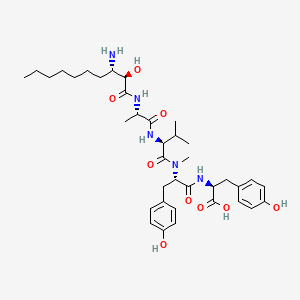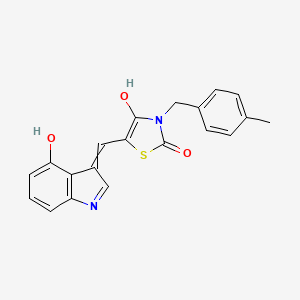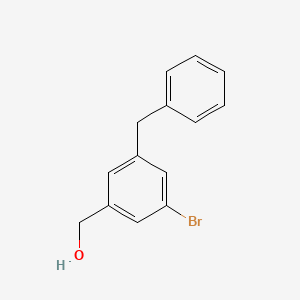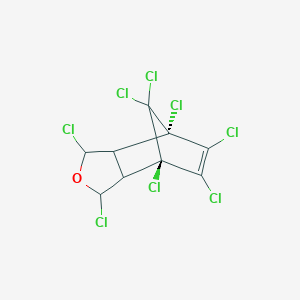![molecular formula C13H15NO4S B13863984 1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring, which is a five-membered lactam This compound is of interest due to its potential biological activities and its role as a versatile intermediate in organic synthesis
Méthodes De Préparation
The synthesis of 1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The sulfonyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring and the sulfonylacetyl group may interact with enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Pyrrolone derivatives: These compounds have a similar five-membered ring structure but differ in the presence of a double bond in the ring, affecting their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15NO4S |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
1-[2-(4-methylphenyl)sulfonylacetyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO4S/c1-10-4-6-11(7-5-10)19(17,18)9-13(16)14-8-2-3-12(14)15/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
LGAHYZXUGKFTEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)

![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
